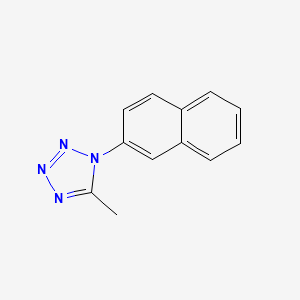
N~1~,N~3~-Bis(3,4-dichlorophenyl)-2-methylpropanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- is a chemical compound characterized by its unique structure, which includes two 3,4-dichlorophenyl groups attached to a propanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- typically involves the reaction of 3,4-dichloroaniline with a suitable propanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the product. The use of advanced technologies, such as continuous flow reactors, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .
科学的研究の応用
PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N,N’-BIS((3,4-DICHLOROPHENYL)METHYL)PROPANE-1,3-DIAMINE
- PROPANEDIAMIDE,N1,N3-DIMETHYL-N1,N3-BIS(PHENYLMETHYL)-
Uniqueness
PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
特性
CAS番号 |
60131-77-3 |
|---|---|
分子式 |
C16H12Cl4N2O2 |
分子量 |
406.1 g/mol |
IUPAC名 |
N,N'-bis(3,4-dichlorophenyl)-2-methylpropanediamide |
InChI |
InChI=1S/C16H12Cl4N2O2/c1-8(15(23)21-9-2-4-11(17)13(19)6-9)16(24)22-10-3-5-12(18)14(20)7-10/h2-8H,1H3,(H,21,23)(H,22,24) |
InChIキー |
YYQKVOHHNIZZRC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)


![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)






![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)


![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)
